N-{[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl}-4-(trifluoromethyl)benzamide
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Overview
Description
N-{[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl}-4-(trifluoromethyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a methoxyphenyl group, an oxazole ring, and a trifluoromethyl-substituted benzamide moiety. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl}-4-(trifluoromethyl)benzamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the formation of the oxazole ring through cyclization reactions involving appropriate precursors. The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, while the trifluoromethylbenzamide moiety is often synthesized using trifluoromethylation techniques.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the synthesis process. Additionally, industrial methods may incorporate green chemistry principles to minimize environmental impact and improve sustainability.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl}-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.
Scientific Research Applications
N-{[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl}-4-(trifluoromethyl)benzamide has diverse applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It may serve as a probe or ligand in biochemical studies, particularly in the investigation of enzyme interactions and receptor binding.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or anticancer activities, is ongoing.
Industry: The compound’s unique properties make it valuable in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-{[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl}-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The trifluoromethyl group can enhance the compound’s binding affinity and stability, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-methoxyphenyl)-3-(trifluoromethyl)benzamide
- 4-methoxy-N-(4-methoxyphenyl)benzamide
- 3-fluoro-N-(3-methoxyphenyl)benzamide
Uniqueness
N-{[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl}-4-(trifluoromethyl)benzamide stands out due to its unique combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the oxazole ring and the trifluoromethyl group enhances its potential for diverse applications compared to similar compounds.
Properties
Molecular Formula |
C19H15F3N2O3 |
---|---|
Molecular Weight |
376.3 g/mol |
IUPAC Name |
N-[[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl]-4-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C19H15F3N2O3/c1-26-15-8-4-12(5-9-15)17-10-16(27-24-17)11-23-18(25)13-2-6-14(7-3-13)19(20,21)22/h2-10H,11H2,1H3,(H,23,25) |
InChI Key |
QVZQMKGDUANVJB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=C2)CNC(=O)C3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
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